
1-(2-Bromo-3-pyridinyl)-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-pyridinyl)-1-butanone is an organic compound characterized by the presence of a bromine atom attached to a pyridine ring and a butanone group. This compound is known for its applications in various chemical processes and is often used as a building block in organic synthesis .
Métodos De Preparación
The synthesis of 1-(2-Bromo-3-pyridinyl)-1-butanone typically involves the bromination of pyridine derivatives. Industrial production methods may involve the use of catalysts such as aluminum bromide or iron bromide to facilitate the bromination process .
Análisis De Reacciones Químicas
1-(2-Bromo-3-pyridinyl)-1-butanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced products. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-pyridinyl)-1-butanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and butanone moieties into molecules.
Biology: Employed in the study of enzyme inhibitors and other biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3-pyridinyl)-1-butanone involves its interaction with molecular targets through its bromine and butanone functional groups. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(2-Bromo-3-pyridinyl)-1-butanone can be compared with other similar compounds such as:
2-Bromo-3-pyridinyl trifluoromethanesulfonate: Known for its use in similar organic synthesis applications.
3-(2-Bromo-3-pyridinyl)-1-propanol: Another brominated pyridine derivative with different functional groups.
(2-Bromo-3-pyridinyl)acetic acid: Used in various chemical reactions and studies. The uniqueness of this compound lies in its specific combination of bromine and butanone groups, which provides distinct reactivity and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H10BrNO |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
1-(2-bromopyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-2-4-8(12)7-5-3-6-11-9(7)10/h3,5-6H,2,4H2,1H3 |
Clave InChI |
QNQKYAYGQQZTAC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(N=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


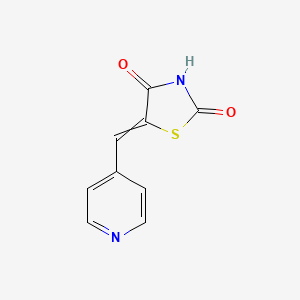

![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
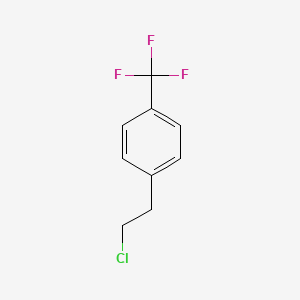
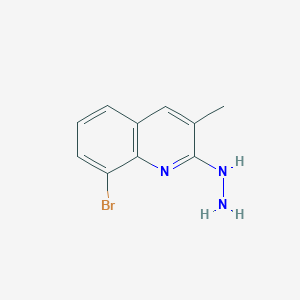
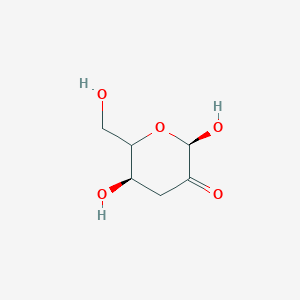
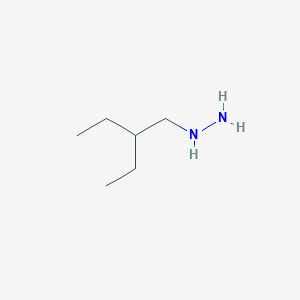
![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)
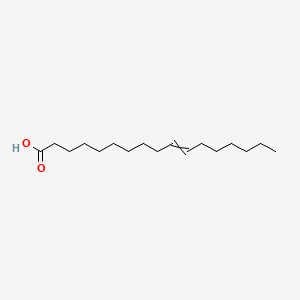
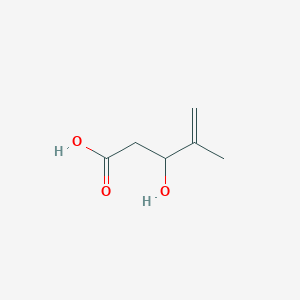
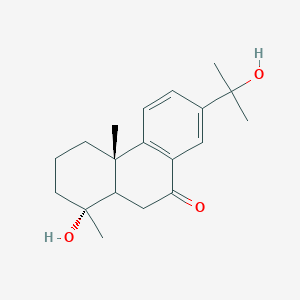

![2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B12436348.png)
![[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12436349.png)
